
2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a purine derivative.
Fluoroethylation: The 9-position is modified by introducing a 2,2-difluoroethyl group, often using reagents such as 2,2-difluoroethyl bromide in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common for purines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purines, while hydrolysis can lead to the formation of purine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in antiviral or anticancer research.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine would depend on its specific application. In biological systems, it may interact with enzymes or nucleic acids, potentially inhibiting or modifying their function. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropurine: Lacks the 2,2-difluoroethyl group but shares the dichloro substitution pattern.
9-(2,2-Difluoroethyl)purine: Lacks the chlorine atoms but has the same fluoroethyl group.
6-Chloropurine: Contains only one chlorine atom and no fluoroethyl group.
Uniqueness
2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine is unique due to the combination of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and potential applications. The presence of these halogens can enhance its stability, binding affinity, and specificity in various chemical and biological contexts.
Properties
Molecular Formula |
C7H4Cl2F2N4 |
|---|---|
Molecular Weight |
253.03 g/mol |
IUPAC Name |
2,6-dichloro-9-(2,2-difluoroethyl)purine |
InChI |
InChI=1S/C7H4Cl2F2N4/c8-5-4-6(14-7(9)13-5)15(2-12-4)1-3(10)11/h2-3H,1H2 |
InChI Key |
BUNQHACSGWLQJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CC(F)F)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B12861227.png)
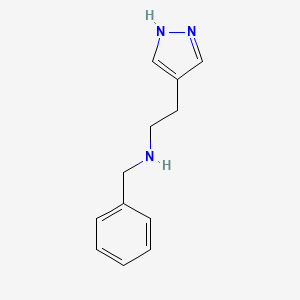
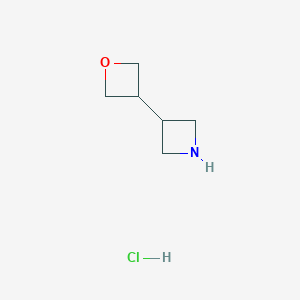
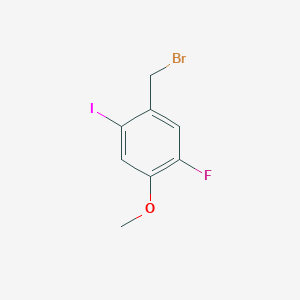
![3H-[1]Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel-](/img/structure/B12861242.png)
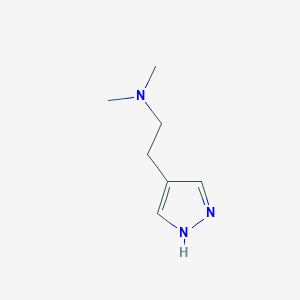
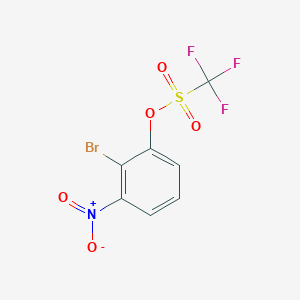
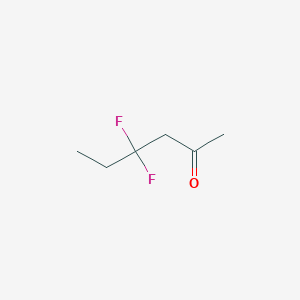

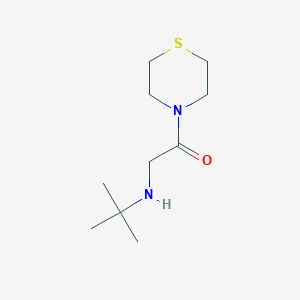

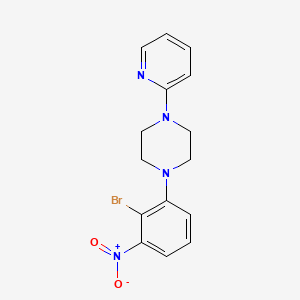
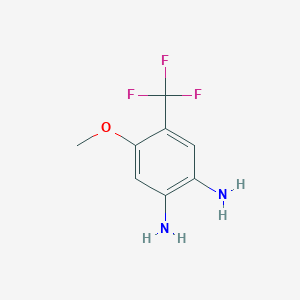
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]urea](/img/structure/B12861281.png)
